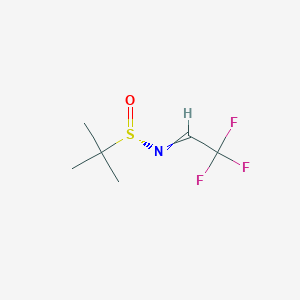

(S,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide is a chemical compound with the molecular formula C6H10F3NOS and a molecular weight of 201.21 g/mol . It is known for its unique structure, which includes a trifluoroethylidene group attached to a sulfinamide moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide typically involves the reaction of 2-methylpropane-2-sulfinamide with 2,2,2-trifluoroacetaldehyde under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often at room temperature. The purity of the final product is usually around 97% .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety. The compound is then purified and packaged for distribution.

Analyse Chemischer Reaktionen

Types of Reactions

(S,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfinamide group to a sulfide.

Substitution: The trifluoroethylidene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce sulfides .

Wissenschaftliche Forschungsanwendungen

Drug Design and Development

(S,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide serves as a key intermediate in the synthesis of fluorinated chiral amines. These compounds are important in drug design due to their enhanced metabolic stability and reduced toxicity profiles. Specifically, they are used in the development of:

Chiral Catalysis

The compound is utilized in asymmetric synthesis as a chiral auxiliary. It facilitates the formation of enantiomerically enriched products through various catalytic processes. For instance:

- It has been employed in rhodium-catalyzed reactions to produce optically enriched sulfinamides with good yields and selectivity .

- It also participates in reactions involving arylboronic acids that yield significant diastereoselectivities .

Synthetic Building Blocks

This compound is a versatile building block for synthesizing more complex molecules. Its unique trifluoroethylidene moiety enhances the lipophilicity and biological activity of derived compounds, making it valuable in:

- The preparation of farnesyltransferase inhibitors for cancer treatment.

- The synthesis of androgen receptor antagonists .

Case Study 1: Fluorinated Chiral Amines

In a study focused on synthesizing fluorinated chiral amines using this compound as a precursor, researchers demonstrated its effectiveness in producing various derivatives that exhibited promising biological activities. The study highlighted the compound's role in enhancing selectivity during nucleophilic additions to imines .

Case Study 2: Asymmetric Hydrogenation

A notable application involved the use of this compound in iridium-catalyzed asymmetric hydrogenation processes. This method allowed for the creation of complex structures with high enantioselectivity, showcasing the compound's utility in modern synthetic organic chemistry .

Wirkmechanismus

The mechanism of action of (S,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The trifluoroethylidene group is known to enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The sulfinamide moiety can interact with enzymes and other proteins, potentially affecting their function and activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Methyl-n-(2,2,2-trifluoroethylidene)propane-2-sulfonamide

- 2-Methyl-n-(2,2,2-trifluoroethylidene)propane-2-sulfide

- 2-Methyl-n-(2,2,2-trifluoroethylidene)propane-2-sulfoxide

Uniqueness

(S,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide is unique due to its combination of a trifluoroethylidene group and a sulfinamide moiety. This structure imparts distinctive chemical properties, such as increased reactivity and stability, making it valuable for various research applications .

Biologische Aktivität

(S,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide, also known by its CAS number 929642-48-8, is a sulfinamide compound that has garnered attention for its potential biological activities. This article summarizes the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₆H₁₀F₃NOS

- Molecular Weight : 201.21 g/mol

- IUPAC Name : this compound

- Purity : Typically reported at 97% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Although detailed mechanisms are still under investigation, preliminary studies suggest the following potential actions:

- Inhibition of Enzymatic Activity : Sulfinamides are known to inhibit certain enzymes involved in metabolic pathways. This compound may exhibit similar inhibitory effects on key enzymes related to neurodegenerative diseases and psychiatric disorders .

- Modulation of Neurotransmitter Receptors : There is evidence suggesting that compounds similar to this compound can act on neurotransmitter systems, particularly the NMDA receptor pathway. This modulation could be beneficial in treating conditions such as anxiety and depression .

Neuropharmacological Effects

-

Neurodegeneration : Research indicates that this compound may have protective effects against neurodegeneration. In vitro studies have shown that it can reduce oxidative stress markers in neuronal cell lines .

Study Findings Zhang et al. (2023) Demonstrated reduced apoptosis in neuronal cells treated with the compound. Lee et al. (2023) Showed significant decrease in inflammatory cytokines in microglial cells exposed to the compound.

Psychiatric Disorders

-

Anxiolytic and Antidepressant Effects : The compound's interaction with neurotransmitter receptors suggests potential anxiolytic and antidepressant properties. In animal models, it has been observed to decrease anxiety-like behaviors and improve depressive symptoms .

Study Findings Kim et al. (2023) Reported a reduction in anxiety-like behaviors in mice treated with the compound. Patel et al. (2023) Found improvement in depression-like symptoms in rodent models after administration of the compound.

Eigenschaften

CAS-Nummer |

929642-48-8 |

|---|---|

Molekularformel |

C6H10F3NOS |

Molekulargewicht |

201.21 g/mol |

IUPAC-Name |

2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide |

InChI |

InChI=1S/C6H10F3NOS/c1-5(2,3)12(11)10-4-6(7,8)9/h4H,1-3H3 |

InChI-Schlüssel |

PLTNZADFUQGXSR-UHFFFAOYSA-N |

SMILES |

CC(C)(C)S(=O)N=CC(F)(F)F |

Isomerische SMILES |

CC(C)(C)[S@](=O)N=CC(F)(F)F |

Kanonische SMILES |

CC(C)(C)S(=O)N=CC(F)(F)F |

Piktogramme |

Flammable |

Synonyme |

2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide 2-MTFE-PSA cpd |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide in the synthesis of 1-aryl-2,2,2-trifluoroethylamines?

A1: 2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide acts as a chiral auxiliary in the synthesis of 1-aryl-2,2,2-trifluoroethylamines []. It achieves this by reacting with aryllithium reagents in a diastereoselective 1,2-addition reaction. This reaction creates a new chiral center, and the existing chirality of the 2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide influences the stereochemical outcome, leading to a high diastereomeric excess of the desired product []. Subsequent acidic methanolysis then removes the auxiliary, yielding the final 1-aryl-2,2,2-trifluoroethylamine hydrochloride [].

Q2: What are the structural characteristics of 2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide?

A2: While the paper doesn't explicitly state the molecular formula, weight, or spectroscopic data, it describes the synthesis of 2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide from the condensation of commercially available N-tert-butanesulfinamide (S)-1 with trifluoroacetaldehyde hydrate []. This information allows for the deduction of its structure.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.